2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C25H24FN5O2S
- Molecular Weight : 477.6 g/mol
Property | Value |
---|---|
Molecular Formula | C25H24FN5O2S |
Molecular Weight | 477.6 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Potential
Research indicates that compounds with similar thiazolo-pyridazin structures exhibit promising anticancer activity. The inhibition of Tropomyosin receptor kinases (TrkA/B/C) has been identified as a significant mechanism through which these compounds may exert their effects. Inhibition of these kinases can lead to reduced tumorigenesis and metastasis in various cancer types.
Case Study: Trk Inhibition
In a recent study, a derivative of the compound was shown to inhibit TrkA/B/C kinases effectively. The results demonstrated a significant reduction in cell proliferation in cancer cell lines treated with the compound, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound's activity against bacterial strains is another area of interest. Similar thiazole derivatives have shown varying degrees of antibacterial activity, particularly against Gram-positive bacteria. The presence of electron-donating groups in the structure enhances this activity by increasing the compound's interaction with bacterial cell membranes .
Table 2: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 24 |
Compound B | Escherichia coli | 20 |
Compound C | Bacillus subtilis | 22 |
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within cells:
- Kinase Inhibition : The compound inhibits specific kinases involved in cell signaling pathways, leading to altered cellular responses.
- Antimicrobial Interaction : The thiazole ring structure contributes to the compound's ability to disrupt microbial cell membranes.
Research Findings
Recent literature highlights the synthesis and evaluation of various thiazolo-pyridazine derivatives, including our compound of interest. These studies often utilize multicomponent reactions (MCRs) to create structurally diverse libraries for screening biological activity .
Case Study: Multicomponent Reactions
A study focusing on MCRs reported that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . This reinforces the potential for developing new therapeutic agents based on the thiazolo-pyridazine scaffold.
Eigenschaften
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-20-13(25)10-24-17(26)15-16(27-18(21-15)23-8-2-3-9-23)14(22-24)11-4-6-12(19)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDSKEVZGYZWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.